molecular formula C19H28O B12662455 2-Cyclooctyl-6-cyclopentylphenol CAS No. 93841-40-8

2-Cyclooctyl-6-cyclopentylphenol

Cat. No.: B12662455
CAS No.: 93841-40-8
M. Wt: 272.4 g/mol
InChI Key: SPYCTJYQSHLVPR-UHFFFAOYSA-N
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Description

2-Cyclooctyl-6-cyclopentylphenol is a phenolic derivative featuring a benzene ring substituted with hydroxyl (-OH), cyclooctyl (C₈H₁₅), and cyclopentyl (C₅H₉) groups at positions 2 and 6, respectively. Its molecular formula is C₁₉H₂₈O, with a molar mass of 272.4 g/mol. The compound’s structure combines bulky cycloalkyl substituents, which confer unique steric and electronic properties.

Properties

CAS No.

93841-40-8

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

2-cyclooctyl-6-cyclopentylphenol

InChI

InChI=1S/C19H28O/c20-19-17(15-9-4-2-1-3-5-10-15)13-8-14-18(19)16-11-6-7-12-16/h8,13-16,20H,1-7,9-12H2

InChI Key

SPYCTJYQSHLVPR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctyl-6-cyclopentylphenol typically involves the alkylation of phenol with cyclooctyl and cyclopentyl groups. One common method is the regioselective alkylation of phenol with cyclopentanol over montmorillonite K10 clay, producing 2-cyclopentylphenol as an intermediate . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2-Cyclooctyl-6-cyclopentylphenol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctyl-6-cyclopentylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.

Scientific Research Applications

2-Cyclooctyl-6-cyclopentylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclooctyl-6-cyclopentylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-cyclooctyl-6-cyclopentylphenol and structurally related compounds:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Properties
2-Cyclooctyl-6-cyclopentylphenol C₁₉H₂₈O 272.4 Cyclooctyl, Cyclopentyl, -OH High lipophilicity, steric hindrance
2-Chloro-6-cyclohexyl phenol C₁₂H₁₅ClO 210.7 Chloro, Cyclohexyl, -OH Electron-withdrawing Cl, moderate hydrophobicity
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ 228.2 Diphenyl, -OH, carboxylic acid Polar due to -COOH, crystalline solid
  • Lipophilicity: The cyclooctyl and cyclopentyl groups in 2-cyclooctyl-6-cyclopentylphenol significantly enhance lipophilicity compared to 2-chloro-6-cyclohexyl phenol (logP estimated to be 2–3 units higher). This makes the compound less water-soluble but more compatible with hydrophobic matrices.
  • Electronic Effects: Unlike the electron-withdrawing chloro group in , the cyclooctyl and cyclopentyl groups are electron-donating, which may stabilize the phenolic -OH group and alter acidity (pKa likely higher than chloro-substituted analogs).

Reactivity and Functional Differences

  • Acidity: The -OH group in 2-cyclooctyl-6-cyclopentylphenol is less acidic than in 2-chloro-6-cyclohexyl phenol due to reduced electron withdrawal from substituents. For comparison, chloro-substituted phenols typically exhibit pKa values ~8–9, while alkyl-substituted analogs range from 10–12.
  • Synthetic Utility: The cycloalkyl groups in the target compound may impede reactions requiring planar transition states (e.g., Friedel-Crafts alkylation), whereas 2-chloro-6-cyclohexyl phenol’s Cl group could facilitate nucleophilic aromatic substitution.
  • Thermal Stability: Bulky substituents in 2-cyclooctyl-6-cyclopentylphenol may enhance thermal stability, a trait leveraged in polymer additives, compared to benzilic acid’s carboxylic acid functionality, which decomposes at lower temperatures .

Biological Activity

Antioxidant Activity

2-Cyclooctyl-6-cyclopentylphenol exhibits notable antioxidant properties, which are primarily attributed to its phenolic structure. The compound's ability to scavenge free radicals and inhibit oxidative stress plays a crucial role in its biological activity.

Mechanism of Action: The antioxidant activity of 2-Cyclooctyl-6-cyclopentylphenol involves the donation of hydrogen atoms from its phenolic group to neutralize reactive species. This mechanism helps protect cellular components from oxidative damage.

Antimicrobial Properties

Research suggests that 2-Cyclooctyl-6-cyclopentylphenol may possess antimicrobial activities, although further studies are needed to fully elucidate its efficacy against various pathogens.

Anti-inflammatory Activity

Preliminary studies indicate that 2-Cyclooctyl-6-cyclopentylphenol may have anti-inflammatory properties. While the exact mechanisms are still under investigation, it is believed that the compound's ability to modulate inflammatory pathways contributes to this effect.

Anticancer Potential

Some research has explored the potential anticancer activities of 2-Cyclooctyl-6-cyclopentylphenol. While results are still in early stages, the compound's ability to interact with specific molecular targets has sparked interest in its potential as a therapeutic agent.

Structure-Activity Relationship

The unique structure of 2-Cyclooctyl-6-cyclopentylphenol, featuring both cyclooctyl and cyclopentyl groups attached to a phenol ring, contributes to its biological activities. The presence of these cyclic alkyl groups may enhance the compound's lipophilicity and influence its interactions with biological targets.

Comparative Analysis

To better understand the biological activity of 2-Cyclooctyl-6-cyclopentylphenol, it is helpful to compare it with similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Potential
2-Cyclooctyl-6-cyclopentylphenolHighModerateUnder investigation
2-CyclopentylphenolModerateLowLimited data
2-CyclooctylphenolModerateModerateLimited data
PhenolLowLowLimited

Note: This table is based on available data and may require further research for comprehensive comparison.

Research Challenges and Future Directions

While 2-Cyclooctyl-6-cyclopentylphenol shows promise in various biological activities, several challenges remain in fully understanding its potential:

  • Limited in vivo studies
  • Need for more extensive toxicological evaluations
  • Exploration of potential synergistic effects with other compounds

Future research should focus on:

  • Conducting comprehensive in vivo studies to validate observed in vitro effects
  • Investigating the compound's pharmacokinetics and pharmacodynamics
  • Exploring potential applications in drug development and other industries

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